
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
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Overview
Description
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is an organic compound with the molecular formula C20H20N2O5 and a molecular weight of 368.38 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle.
Preparation Methods
The synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester involves several stepsThe final step involves the esterification of the carboxyl group to form the methyl ester . The reaction conditions typically require the use of protecting groups, benzoyl chloride, and methanol under acidic or basic conditions.
Industrial production methods are similar but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: In studies related to amino acid metabolism and enzyme activity.
Industry: Used in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in amino acid metabolism. The molecular targets include enzymes like ornithine transcarbamylase and arginase, which play roles in the urea cycle .
Comparison with Similar Compounds
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester can be compared with other similar compounds such as:
N2,N5-Dibenzoyl-L-ornithine: Lacks the oxo group and methyl ester, making it less reactive in certain chemical reactions.
L-ornithine: The parent amino acid without any benzoyl or ester modifications.
N2,N5-Dibenzoyl-4-oxo-L-ornithine: Similar but without the methyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific modifications, which enhance its utility in biochemical research and industrial applications .
Biological Activity
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS Number: 78420-25-4) is an organic compound with significant implications in biochemical research and pharmaceutical applications. Its molecular formula is C20H20N2O5, and it has a molecular weight of 368.38 g/mol. This compound is particularly noted for its role in amino acid metabolism and enzyme activity modulation.
The synthesis of this compound involves several chemical reactions, including oxidation, reduction, and substitution processes. The final step typically involves the esterification of the carboxyl group to form the methyl ester. The compound appears as a white to off-white solid and is slightly soluble in DMSO and methanol .
This compound functions primarily as a substrate or inhibitor for various enzymes involved in amino acid metabolism. Key molecular targets include:
- Ornithine Transcarbamylase : Plays a crucial role in the urea cycle.
- Arginase : Involved in the conversion of arginine to urea and ornithine.
The interaction with these enzymes can lead to modulation of metabolic pathways, making this compound valuable in research related to metabolic disorders .
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit ornithine transcarbamylase, impacting the urea cycle and potentially influencing ammonia detoxification processes.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound itself is limited .
- Potential Anticancer Activity : Some studies indicate that compounds structurally related to N2,N5-Dibenzoyl-4-oxo-L-ornithine may influence cancer cell metabolism, although direct evidence for this specific ester is still under investigation .
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
Properties
IUPAC Name |
methyl (2S)-2,5-dibenzamido-4-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-27-20(26)17(22-19(25)15-10-6-3-7-11-15)12-16(23)13-21-18(24)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3,(H,21,24)(H,22,25)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAYQSXSCODKHZ-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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